molecular formula C14H11NO3 B8608822 Methyl 10H-phenoxazine-4-carboxylate CAS No. 100725-72-2

Methyl 10H-phenoxazine-4-carboxylate

Cat. No.: B8608822
CAS No.: 100725-72-2
M. Wt: 241.24 g/mol
InChI Key: GSNBESPGOAEMMT-UHFFFAOYSA-N
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Description

Methyl 10H-phenoxazine-4-carboxylate is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

100725-72-2

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

methyl 10H-phenoxazine-4-carboxylate

InChI

InChI=1S/C14H11NO3/c1-17-14(16)9-5-4-7-11-13(9)18-12-8-3-2-6-10(12)15-11/h2-8,15H,1H3

InChI Key

GSNBESPGOAEMMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.25 g of methyl N-(α-phenylethyl)phenoxazine-4-carboxylate in 25 ml of glacial acetic acid was added 500 g of zinc dust with stirring. To this stirred mixture, concentrated hydrochloric acid (2 ml) was added dropwise over a 5 minutes period. At this time examination of the reaction mixture by TLC [silica gel, hexane:ethyl acetate (1:9)] showed that the starting material was consumed. The mixture was poured onto water, extracted with ethyl acetate, the extracted material was dried over sodium sulfate and the solvent removed under reduced pressure. Column chromatographic purification of the residue on silica gel (150 g) gave using the solvent system described above as the eluant gave a yellow solid, methyl phenoxazine-4-carboxylate, having mp 113°-114° C. after recrystallization from ethyl ether.
Name
methyl N-(α-phenylethyl)phenoxazine-4-carboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
500 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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